molecular formula C20H21NO3 B462877 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 445407-37-4

1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B462877
CAS No.: 445407-37-4
M. Wt: 323.4g/mol
InChI Key: VJHWAJVXIUNOQU-UHFFFAOYSA-N
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Description

1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps. One common method starts with the reaction of indole with chloropropanol in the presence of an organic solvent. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert aldehyde groups to alcohols.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde is unique due to its combination of the indole and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(4-propan-2-yloxyphenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-15(2)24-18-9-7-17(8-10-18)23-12-11-21-13-16(14-22)19-5-3-4-6-20(19)21/h3-10,13-15H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHWAJVXIUNOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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